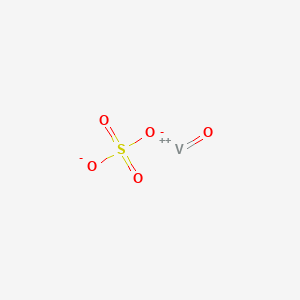

Vanadyl sulfate

Vue d'ensemble

Description

Vanadyl sulfate is a collection of inorganic compounds of vanadium with the chemical formula VOSO₄(H₂O)ₓ, where 0 ≤ x ≤ 6. The pentahydrate form is the most common. This hygroscopic blue solid is one of the most stable and widely used sources of vanadium in laboratories. It features the vanadyl ion, VO²⁺, which is known for its high stability .

Applications De Recherche Scientifique

Vanadyl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor to other vanadyl derivatives, such as vanadyl acetylacetonate.

Biology and Medicine: this compound has been studied for its potential to improve glucose control in people with type 2 diabetes.

Industry: It is used in the preparation of this compound electrolyte for vanadium redox flow batteries.

Mécanisme D'action

Target of Action

Vanadyl sulfate primarily targets the insulin signaling pathway . It interacts with protein tyrosine phosphatase 1B (PTP-1B) , a critical regulator in the insulin signaling cascade . This interaction is believed to enhance the body’s sensitivity to insulin .

Mode of Action

This compound acts as an insulin mimetic , stimulating cells to process glucose faster . It inhibits PTP-1B, which facilitates the uptake of glucose inside the cell . This action only occurs in the presence of insulin .

Biochemical Pathways

This compound affects the insulin signaling pathway . By inhibiting PTP-1B, it enhances the activation of insulin receptors, such as IRS-1 protein kinase and PI3K . This leads to increased glucose uptake and metabolism, mimicking the effects of insulin .

Pharmacokinetics

This compound exhibits a low oral bioavailability , with only about 1% to 10% (typically, 0.2% to 2%) absorbed after oral intake . Once absorbed, it distributes throughout the body, with peak serum levels correlating positively with the administered dose . The compound follows a one-compartment open model with a first-order rate constant for excretion . The mean half-times for excretion are 4.7 ± 1.6 days and 4.6 ± 2.5 days for the 50 and 100 mg dose groups, respectively .

Result of Action

The administration of this compound leads to significant improvements in glycemic control . It reduces fasting plasma glucose and hemoglobin A1c levels, and increases insulin-mediated glucose disposal . Moreover, it has been shown to partially correct pancreas alterations, suggesting a potential beneficial effect on insulin-producing cells in the pancreas .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and redox conditions . In acidic and reducing conditions, the VO2+ ion in this compound may undergo reduction, originating the vanadyl ion, VO2+ . This could potentially affect the compound’s action, efficacy, and stability .

Safety and Hazards

Vanadyl sulfate is considered hazardous . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Analyse Biochimique

Biochemical Properties

Vanadyl sulfate plays a significant role in biochemical reactions, primarily due to its insulin-mimetic properties. It interacts with several enzymes and proteins, including protein tyrosine phosphatases, which it inhibits. This inhibition facilitates the uptake of glucose by cells in the presence of insulin . Additionally, this compound competes with iron for binding sites on transferrin and lactoferrin, influencing the transport and availability of these metals within the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to reduce hyperglycemia and insulin resistance in vitro and in animal models of diabetes . The compound influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and ribosomal S6 kinases, which are crucial for insulin signal transduction . This compound also impacts gene expression and cellular metabolism by modulating the activity of these kinases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with protein tyrosine phosphatases, leading to the inhibition of these enzymes. This inhibition enhances insulin receptor phosphorylation and increases insulin receptor tyrosine kinase activity . This compound also affects the expression of genes involved in glucose metabolism, further contributing to its insulin-mimetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can improve glycemic control and insulin sensitivity over a period of 6 weeks . The stability and degradation of the compound can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, this compound has been shown to significantly reduce fasting plasma glucose levels and improve insulin sensitivity . High doses can also lead to adverse effects, including gastrointestinal discomfort and potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It inhibits phosphotyrosine phosphatases, enhancing insulin receptor phosphorylation and activity . This inhibition leads to increased glucose uptake and improved glycemic control. This compound also affects the expression of enzymes involved in gluconeogenesis, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It competes with iron for binding sites on transferrin and lactoferrin, affecting its transport and availability . This compound is distributed across the heart, liver, kidney, spleen, brain, muscle, adipose tissue, and bones . Its distribution is influenced by factors such as pH, redox conditions, and concentration .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is known to interact with specific compartments and organelles within the cell, including the mitochondria and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . This localization is essential for its role in modulating cellular processes and metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vanadyl sulfate is most commonly synthesized by the reduction of vanadium pentoxide with sulfur dioxide in the presence of sulfuric acid and water. The reaction can be represented as: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate .

Industrial Production Methods: In industrial settings, highly pure this compound is prepared from sulfate solutions containing impurities of iron and aluminum. This is achieved through solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers. The extraction and stripping conditions are optimized to separate vanadium from iron and aluminum .

Types of Reactions:

Oxidation: In acidic solutions, this compound can be oxidized to form yellow-colored vanadyl (V) derivatives.

Common Reagents and Conditions:

Oxidation: Acidic conditions are typically used for oxidation reactions.

Reduction: Zinc is a common reducing agent used in these reactions.

Major Products:

Oxidation: Vanadyl (V) derivatives.

Reduction: Vanadium (III) and vanadium (II) derivatives.

Comparaison Avec Des Composés Similaires

Vanadyl sulfate is unique among vanadium compounds due to its high stability and wide range of applications. Similar compounds include:

- Vanadyl chloride

- Vanadyl nitrate

- Vanadyl acetylacetonate

Compared to these compounds, this compound is more commonly used in laboratory settings due to its stability and ease of preparation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Vanadyl sulfate can be achieved through the reaction between vanadium pentoxide and sulfuric acid.", "Starting Materials": [ "Vanadium pentoxide (V2O5)", "Sulfuric acid (H2SO4)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 10 g of vanadium pentoxide in 50 mL of water.", "Step 2: Slowly add 50 mL of concentrated sulfuric acid to the solution while stirring continuously.", "Step 3: Heat the mixture to 90-100°C and continue stirring for 1 hour.", "Step 4: After 1 hour, cool the mixture to room temperature and filter off any solid impurities.", "Step 5: Slowly add 50 mL of water to the filtered solution while stirring continuously.", "Step 6: Heat the solution to 90-100°C and continue stirring for another hour.", "Step 7: After 1 hour, cool the solution to room temperature and filter off any solid impurities.", "Step 8: The resulting solution is Vanadyl sulfate, which can be dried and stored for future use." ] } | |

| Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin. | |

Numéro CAS |

27774-13-6 |

Formule moléculaire |

O5SV |

Poids moléculaire |

163.01 g/mol |

Nom IUPAC |

oxygen(2-);vanadium(4+);sulfate |

InChI |

InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 |

Clé InChI |

RBFRVUKIVGOWND-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[V+2] |

SMILES canonique |

[O-2].[O-]S(=O)(=O)[O-].[V+4] |

Densité |

Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ |

melting_point |

MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ |

| 16229-43-9 27774-13-6 |

|

Description physique |

Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Dry Powder; Liquid Light blue crystals; Soluble in water; [MSDSonline] |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Durée de conservation |

Stable under recommended storage conditions. /Vanadium(IV) oxide sulfate hydrate/ |

Solubilité |

Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/ Soluble in wate |

Synonymes |

oxosulfatovanadium(IV) vanadyl sulfate VOSO4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

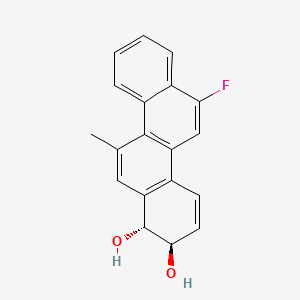

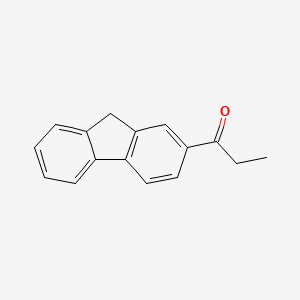

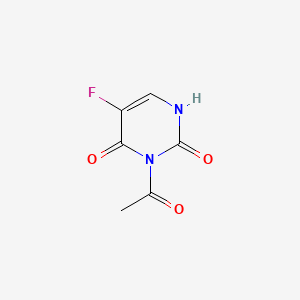

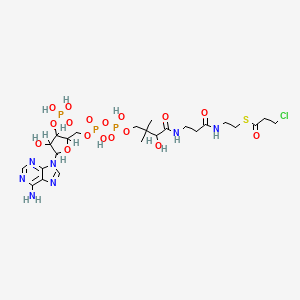

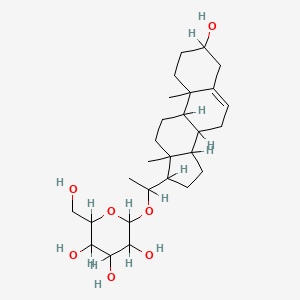

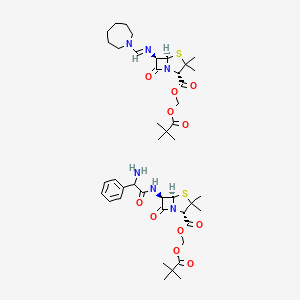

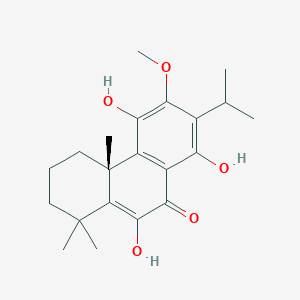

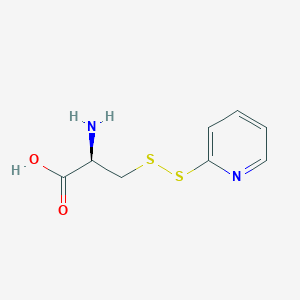

Feasible Synthetic Routes

Q1: How does vanadyl sulfate exert its insulin-mimetic effects?

A1: this compound acts as a protein tyrosine phosphatase (PTPase) inhibitor. [, ] By inhibiting PTPases, this compound enhances tyrosine phosphorylation of insulin receptors and downstream signaling molecules like insulin receptor substrate-1 (IRS-1). [, ] This leads to increased glucose uptake, glycogen synthesis, and suppression of hepatic glucose production. [, , ]

Q2: Does this compound affect lipid metabolism?

A2: Yes, studies show that this compound can reduce plasma triglycerides and free fatty acid levels in diabetic animal models. [, ] This effect is attributed to its antilipolytic action, particularly through the inhibition of catecholamine-induced lipolysis in adipocytes. []

Q3: Does this compound impact pancreatic β-cell function?

A3: Research suggests that this compound can increase pancreatic β-cell proliferation in diabetic mice. [] This effect is potentially linked to the stimulation of telomerase activity in these cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound exists in various hydrated forms. The most common form is this compound trihydrate with the molecular formula VOSO4·3H2O and a molecular weight of 216.99 g/mol.

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Yes, techniques like Fourier transform infrared spectroscopy (FT-IR) [], electron spin resonance (ESR) [], and UV-Visible spectrophotometry [] have been used to characterize the structure and properties of this compound and its complexes.

Q6: How does this compound perform as an electrolyte in vanadium redox flow batteries?

A6: this compound is a key component in vanadium redox flow batteries. The purity of this compound significantly influences battery performance. High-purity this compound, with minimal impurities like iron and aluminum, is crucial for optimal battery efficiency and lifespan. [, , ]

Q7: Does this compound exhibit any catalytic properties?

A7: While not extensively explored as a catalyst, this compound's role in redox reactions within vanadium redox flow batteries highlights its potential for catalytic applications. Further research is needed to explore its catalytic activity in other chemical reactions.

Q8: Have computational methods been applied to study this compound?

A8: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry techniques like molecular modeling and simulations could be employed to gain further insights into its interactions with biological targets and optimize its properties for improved efficacy and safety.

Q9: How does the organic complexation of vanadium, such as in bis(maltolato)oxovanadium(IV) (BMOV), affect its antidiabetic activity compared to this compound?

A9: BMOV, an organic vanadium complex, has demonstrated greater potency in lowering plasma glucose levels compared to this compound. [] This suggests that organic chelation may enhance vanadium uptake into target tissues, potentially influencing its efficacy.

Q10: How can the bioavailability of this compound be enhanced for oral administration?

A10: Developing enteric-coated capsules containing this compound has shown to improve its bioavailability compared to solutions. [] This approach aims to protect the compound from degradation in the stomach and enhance its absorption in the intestines.

Q11: What are the regulatory considerations for using this compound in pharmaceutical applications?

A11: Specific SHE regulations governing this compound usage in pharmaceuticals would fall under the purview of relevant regulatory bodies like the FDA in the United States or the EMA in Europe.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Studies show that this compound is absorbed after oral administration, with varying tissue accumulation patterns. [, ] The kidneys tend to accumulate the highest vanadium levels. [, ] Elimination appears to occur primarily through urine, although further research is needed to fully elucidate its metabolic fate. []

Q13: Does the route of administration influence the efficacy and pharmacokinetics of this compound?

A13: Yes, studies indicate differences in the glucose-lowering effect of this compound depending on the administration route. Oral gavage administration showed less efficacy in normalizing blood glucose compared to administration via drinking water. [] This highlights the importance of optimizing the route of administration for desired therapeutic outcomes.

Q14: What in vitro models have been used to investigate the effects of this compound?

A14: Researchers have utilized isolated rat adipocytes to study the antilipolytic effects of this compound. [] Additionally, human Chang liver cells have been employed to investigate its reactive oxygen species (ROS) scavenging properties and impact on glutathione synthesis. [, ]

Q15: What animal models are commonly used to study this compound in the context of diabetes?

A15: Streptozotocin (STZ)-induced diabetic rats are frequently employed to evaluate the antidiabetic effects of this compound. [, , , , , , , , ] This model helps to understand its impact on glucose control, lipid metabolism, and potential protective effects on organs like the aorta. []

Q16: Have there been any clinical trials investigating the efficacy of this compound in humans with diabetes?

A16: Yes, several small clinical trials have investigated the efficacy of this compound in patients with type 2 diabetes. [, , ] These studies have shown mixed results, with some demonstrating improvements in glycemic control and insulin sensitivity while others showed limited effects.

Q17: Is there evidence of resistance development to this compound?

A17: The available research does not provide specific information about resistance mechanisms to this compound. Further investigations are needed to determine if and how resistance might emerge with prolonged exposure.

Q18: What are the potential toxic effects of this compound?

A18: While this compound shows promise as a therapeutic agent, it's crucial to acknowledge its potential toxicity. Studies have reported gastrointestinal intolerance as a common side effect, especially at higher doses. [] Long-term exposure to high levels of vanadium has been associated with adverse effects in animal studies, warranting careful consideration of its safety profile. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one](/img/structure/B1214860.png)